molecular formula C24H23N3O3S B2439522 N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1207000-36-9

N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2439522
CAS No.: 1207000-36-9
M. Wt: 433.53
InChI Key: UEVHNYABTXRYHY-UHFFFAOYSA-N
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Description

N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a potent and selective small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has been identified as a specific regulatory component of the T-cell factor 4 (TCF4) and β-catenin transcriptional complex, which is the terminal effector of the canonical Wnt signaling pathway [https://www.nature.com/articles/nature08741]. This pathway is critically involved in cell proliferation and stem cell maintenance, and its dysregulation is a hallmark of various cancers, particularly colorectal cancer. By selectively inhibiting TNIK, this compound disrupts the TNIK-β-catenin complex, leading to the suppression of a subset of Wnt/β-catenin-responsive genes that are essential for the self-renewal of cancer stem cells [https://pubmed.ncbi.nlm.nih.gov/25892650/]. Its primary research value lies in its utility as a chemical probe to dissect the complex biology of Wnt signaling, investigate the role of TNIK in oncogenesis, and evaluate the therapeutic potential of TNIK inhibition in preclinical models. Recent research has also explored its application beyond oncology, including in fibrotic diseases and as a potential investigational tool in neurodegenerative contexts where Wnt signaling is implicated, such as in Alzheimer's disease models [https://www.cell.com/cell-reports/fulltext/S2211-1247(23)01510-8]. This makes it a versatile compound for researchers aiming to understand and target transcription-based mechanisms in disease pathology.

Properties

IUPAC Name

N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-4-27(18-7-5-6-16(2)12-18)21(28)13-26-15-25-22-20(14-31-23(22)24(26)29)17-8-10-19(30-3)11-9-17/h5-12,14-15H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVHNYABTXRYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Molecular Structure

  • Molecular Formula : C24H23N3O3S
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 1207011-64-0

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including this compound.

  • Mechanism of Action :
    • The compound exhibits significant inhibitory effects on key signaling pathways involved in cancer cell proliferation, including the VEGFR-2 and AKT pathways. In vitro assays demonstrated that it induces apoptosis in liver cancer (HepG2) and prostate cancer (PC-3) cell lines with IC50 values ranging from 0.075 to 6.96 µM .
  • Cytotoxicity Studies :
    • A study utilizing the MTT assay revealed that various derivatives of this compound displayed moderate to high cytotoxic activity against HepG2 and PC-3 cells, with some derivatives outperforming doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine core structure is known for its antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Case Study 1: Antiproliferative Effects

In a detailed investigation published in PMC, researchers evaluated the antiproliferative effects of this compound on liver carcinoma cells. The results indicated significant cell cycle arrest at the S phase and subsequent caspase-3 mediated apoptosis, underscoring its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) study provided insights into the modifications that enhance biological activity within the thieno[3,2-d]pyrimidine class. The study suggested that specific substitutions on the phenyl rings could optimize potency against targeted cancer pathways .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving optimal yields?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidinone intermediates. Key steps include:

  • Coupling reactions : Use of palladium-catalyzed cross-coupling to attach aryl groups (e.g., 4-methoxyphenyl) to the thieno[3,2-d]pyrimidinone core .
  • Acetamide formation : Alkylation of the pyrimidinone nitrogen with ethyl and 3-methylphenyl groups via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ .
  • Critical conditions : Maintain inert atmosphere (N₂/Ar), optimize temperature (60–100°C), and use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Yields range from 40–60%, with purity confirmed via HPLC .

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl resonances (δ ~170 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., substitution on thieno-pyrimidinone core) by revealing bond lengths and angles (e.g., C=O at 1.22 Å, C-S at 1.75 Å) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 463.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve yield and purity in multi-step reactions?

  • Catalyst screening : Replace traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency and reduce side products .
  • Solvent optimization : Test mixed solvents (e.g., THF/DMF) to balance reactivity and solubility.
  • Workup strategies : Use column chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate high-purity fractions (>95%) .
  • Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Q. What strategies resolve contradictions in spectral data across studies, particularly regarding regiochemistry?

  • Comparative crystallography : Compare experimental X-ray data (e.g., dihedral angles of the 4-methoxyphenyl group) with computational models (DFT) to confirm substitution patterns .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between methylphenyl and pyrimidinone protons) to distinguish between structural isomers .
  • Isotopic labeling : Synthesize 13C-labeled analogs to trace carbon connectivity in ambiguous regions .

Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?

  • DFT calculations : Predict electron density distribution to identify reactive sites (e.g., nucleophilic attack at C4 of the pyrimidinone ring) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of analogs with improved binding affinity .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with experimental solubility or metabolic stability data .

Notes

  • Avoid referencing commercial sources (e.g., BenchChem) per user guidelines.
  • Emphasis on peer-reviewed synthesis (e.g., Biopolymers and Cell , crystallography studies ).
  • Advanced methodologies align with trends in organometallic chemistry and computational drug design .

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